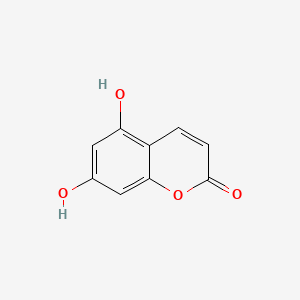

5,7-dihydroxy-2H-chromen-2-one

Vue d'ensemble

Description

La 5,7-Dihydroxycoumarine, également connue sous le nom d'esculétine, est un dérivé de coumarine naturel. On la trouve dans diverses plantes, notamment les inflorescences de Macaranga triloba.

Applications De Recherche Scientifique

5,7-Dihydroxycoumarin has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other coumarin derivatives.

Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.

Medicine: 5,7-Dihydroxycoumarin has been studied for its potential anti-inflammatory, antioxidant, and anticancer activities. It is also used in traditional medicine for its therapeutic properties.

Industry: The compound is used in the production of fragrances and as a natural preservative in various products

Mécanisme D'action

Target of Action

It is known that coumarins, the class of compounds to which 5,7-dihydroxy-2h-chromen-2-one belongs, interact with a wide range of biological targets .

Mode of Action

It is known that coumarins can interact with their targets in various ways, including direct binding or modulation of enzymatic activity .

Biochemical Pathways

Coumarins are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

Result of Action

Coumarins are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities .

Action Environment

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .

Analyse Biochimique

Biochemical Properties

5,7-Dihydroxycoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, 5,7-Dihydroxycoumarin has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which is involved in the production of reactive oxygen species . This inhibition contributes to its antioxidant properties.

Cellular Effects

5,7-Dihydroxycoumarin exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5,7-Dihydroxycoumarin can modulate the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and immune responses . Additionally, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . These cellular effects contribute to its potential therapeutic benefits in conditions such as inflammation and cancer.

Molecular Mechanism

The molecular mechanism of action of 5,7-Dihydroxycoumarin involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 5,7-Dihydroxycoumarin inhibits the activity of xanthine oxidase by binding to its active site, thereby reducing the production of reactive oxygen species . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dihydroxycoumarin can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Dihydroxycoumarin remains stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to 5,7-Dihydroxycoumarin has been associated with sustained antioxidant and anti-inflammatory effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5,7-Dihydroxycoumarin vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, 5,7-Dihydroxycoumarin can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5,7-Dihydroxycoumarin is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of 5,7-Dihydroxycoumarin play a crucial role in determining its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 5,7-Dihydroxycoumarin within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and other membrane proteins . Once inside the cells, 5,7-Dihydroxycoumarin can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 5,7-Dihydroxycoumarin is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the cytosol, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct 5,7-Dihydroxycoumarin to its site of action . Understanding the subcellular localization of 5,7-Dihydroxycoumarin provides insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 5,7-Dihydroxycoumarine peut être réalisée selon plusieurs méthodes. Une approche courante implique la condensation du résorcinol avec l'acide malique en présence d'acide sulfurique concentré. Cette réaction donne la 7-hydroxycoumarine, qui peut ensuite être hydroxylée davantage pour produire la 5,7-Dihydroxycoumarine .

Méthodes de production industrielle : La production industrielle de 5,7-Dihydroxycoumarine implique généralement l'extraction du composé à partir de sources naturelles, comme la plante Macaranga triloba. Le processus d'extraction comprend l'extraction par solvant suivie d'étapes de purification pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La 5,7-Dihydroxycoumarine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Ce composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants comme le brome ou le chlore.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et halogénés de la 5,7-Dihydroxycoumarine, qui peuvent avoir différentes activités biologiques et applications .

Applications de la recherche scientifique

La 5,7-Dihydroxycoumarine a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme précurseur pour la synthèse d'autres dérivés de coumarine.

Biologie : Le composé présente des propriétés antibactériennes et antifongiques, ce qui le rend utile dans les études microbiologiques.

Médecine : La 5,7-Dihydroxycoumarine a été étudiée pour ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses potentielles. Elle est également utilisée en médecine traditionnelle pour ses propriétés thérapeutiques.

Industrie : Le composé est utilisé dans la production de parfums et comme conservateur naturel dans divers produits

Mécanisme d'action

Le mécanisme d'action de la 5,7-Dihydroxycoumarine implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour inhiber les enzymes cataboliques telles que l'hyaluronidase et la collagénase, ce qui contribue à préserver l'intégrité du tissu conjonctif périvasculaire. Cette inhibition est cruciale pour ses effets anti-inflammatoires et antioxydants .

Composés similaires :

6,7-Dihydroxycoumarine (Esculétine) : Structure similaire mais diffère par la position des groupes hydroxyles.

4-Méthyl-5,7-dihydroxycoumarine : Un dérivé méthylé avec des activités biologiques différentes.

7-Hydroxycoumarine : Un précurseur dans la synthèse de la 5,7-Dihydroxycoumarine.

Unicité : La 5,7-Dihydroxycoumarine est unique en raison de son schéma d'hydroxylation spécifique, qui contribue à ses activités biologiques et applications distinctes. Ses deux groupes hydroxyles aux positions 5 et 7 la rendent particulièrement efficace pour inhiber certaines enzymes et présenter de fortes propriétés antioxydantes .

Comparaison Avec Des Composés Similaires

6,7-Dihydroxycoumarin (Esculetin): Similar in structure but differs in the position of hydroxyl groups.

4-Methyl-5,7-dihydroxycoumarin: A methylated derivative with different biological activities.

7-Hydroxycoumarin: A precursor in the synthesis of 5,7-Dihydroxycoumarin.

Uniqueness: 5,7-Dihydroxycoumarin is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and applications. Its dual hydroxyl groups at positions 5 and 7 make it particularly effective in inhibiting certain enzymes and exhibiting strong antioxidant properties .

Propriétés

IUPAC Name |

5,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQQFVJHWNCGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=CC(=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181765 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-18-5 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2732-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 5,7-dihydroxycoumarin is C9H6O4, and its molecular weight is 178.14 g/mol.

ANone: Yes, various spectroscopic techniques have been used to characterize 5,7-dihydroxycoumarin and its derivatives. These include: * NMR Spectroscopy (1H and 13C): Provides information about the number, type, and environment of hydrogen and carbon atoms in the molecule. [, , ] * Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ] * Infrared Spectroscopy: Identifies functional groups present in the molecule based on their characteristic absorption bands. [] * Ultraviolet-Visible Spectroscopy: Provides information about the electronic transitions within the molecule, which can be helpful in determining conjugation and aromaticity. []

ANone: The chemical equivalence of the hydroxy groups in 5,7-dihydroxycoumarin poses a challenge for selective modification. Several approaches have been developed, including: * Protection-Deprotection Strategies: Utilizing protecting groups like nicotinoyl benzotriazole allows for selective modification of one hydroxyl group while the other is protected. [, ] * Controlled Construction: Utilizing reactions like the Horner–Wadsworth–Emmons reaction allows for the controlled assembly of the 5,7-dihydroxycoumarin framework with desired substituents. []

ANone: Yes, recent research demonstrates the direct C-H functionalization of 5,7-dihydroxycoumarins with electron-deficient triazines under mild, metal-free conditions. This reaction exhibits high chemo- and regioselectivity. []

ANone: The choice of protecting group can significantly influence the reactivity of 5,7-dihydroxycoumarin. For instance, nicotinoylation with nicotinoyl benzotriazole preferentially protects the 7-OH group, enabling selective modification at the 5-OH position. [, , ]

ANone: Ionic liquids, such as TMGT (N,N,N′,N′-tetramethylguanidinium trifluoroacetate), have been successfully employed as green and reusable catalysts in the synthesis of 9,10-dihydropyrano[2,3-h]chromene-2,8-diones. These reactions utilize 5,7-dihydroxycoumarin derivatives, aromatic aldehydes, and Meldrum's acid as starting materials. []

ANone: 5,7-Dihydroxycoumarin derivatives have demonstrated various biological activities, including: * Antioxidant activity: Some derivatives exhibit significant antioxidant properties by scavenging free radicals like DPPH. [, ] * Tyrosinase inhibition: Several derivatives have shown inhibitory effects against tyrosinase, an enzyme involved in melanin synthesis, suggesting potential applications in skin-lightening cosmetics. [, ] * Anti-inflammatory activity: Certain 6-acyl-4-aryl/alkyl-5,7-dihydroxycoumarins possess anti-inflammatory properties. [] * Antibacterial activity: Some 5,7-dihydroxycoumarin derivatives display potent antibacterial activity against various bacterial strains, including Staphylococcus aureus. [] * Antiproliferative activity: A series of synthesized coumarins, including 5,7-dihydroxycoumarin derivatives, exhibited antiproliferative activity against tumor cell lines like HEK 293 and HCT-116. [] * Anti-HIV activity: Derivatives like dimethylpyranocoumarins act as key intermediates in the synthesis of calanolide A, an HIV reverse transcriptase inhibitor. []

ANone: Yes, 5,7-dihydroxycoumarin and its derivatives have been isolated from various natural sources, including: * Morus alba (Mulberry) [, , , ] * Streblus ilicifolius [] * Eskemukerjea megacarpum [] * Mammea americana (Mammee apple) [, , , ] * Mesua ferrea (Ceylon ironwood) [, ] * Haplophyllum dauricum [, ] * Citrus medica (Citron) [] * Tadehagi triquetrum [] * Ficus carica (Fig) [] * Ampelopsis cantoniensis [] * Spatholobi Caulis []

ANone: The type and position of substituents on the coumarin core significantly influence the biological activity of 5,7-dihydroxycoumarin derivatives. * Hydroxyl Groups: The presence and position of hydroxyl groups are crucial for activity. For example, 5,7-dihydroxycoumarins are generally more potent tyrosinase inhibitors than their monohydroxylated counterparts. [] * Aryl/Alkyl Substituents: Introduction of aryl or alkyl groups at different positions can modulate activity. For instance, 6-acyl-4-aryl/alkyl derivatives exhibit potent anti-inflammatory activity. [] * Prenylation: Prenylation, the attachment of isoprenoid units, has been shown to influence biological activity. []

ANone: While specific QSAR models for 5,7-dihydroxycoumarin were not identified in the provided research, studies focusing on the relationship between the structure of coumarin derivatives and their inhibitory activity against specific targets like xanthine oxidase and HCV NS5B polymerase have been conducted. These studies provide insights into the structural features contributing to enhanced potency and selectivity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)

![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)